molecular formula C8H12O B8560934 1-Ethoxycyclohexa-1,4-diene CAS No. 55983-17-0

1-Ethoxycyclohexa-1,4-diene

Cat. No. B8560934
CAS RN: 55983-17-0
M. Wt: 124.18 g/mol
InChI Key: XDTREEQQVCXUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxycyclohexa-1,4-diene is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethoxycyclohexa-1,4-diene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethoxycyclohexa-1,4-diene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

55983-17-0

Product Name

1-Ethoxycyclohexa-1,4-diene

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-ethoxycyclohexa-1,4-diene

InChI

InChI=1S/C8H12O/c1-2-9-8-6-4-3-5-7-8/h3-4,7H,2,5-6H2,1H3

InChI Key

XDTREEQQVCXUEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CCC=CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 59.5 g. of phenetole (ethyl phenyl ether) in 200 ml. of dry ether and 800 ml. of liquid ammonia which was distilled from sodium was placed in a 2 1. three necked flask fitted with a mechanical agitator, dry ice condenser and dropping funnel and cooled with a dry ice - ethyl alcohol bath. To this mixture was added 14.1 g. of lithium wire in small pieces. After the addition was complete, absolute ethyl alcohol (about 400 ml.) was added until the blue color disappeared. The resulting mixture was left in a good exhaust hood for the ammonia to evaporate. Water (200 ml.) was cautiously added to the resulting mixture and the precipitate filtered off. The organic layer was separated and the water layer extracted three times with 50 ml. of ether. The combined organic solutions were washed neutral with water and dried over anhydrous potassium carbonate. The solvent was removed by atmospheric distillation through a 37 cm. column packed with glass helices. There was produced 45 g. (75% of theory). This material analyzed as 86% 1-ethoxy-1,3-cyclohexadiene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-ethoxy-1,3-cyclohexadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.